molecular formula C3H4Br4 B6355371 1,2,2,3-Tetrabromopropane CAS No. 54268-02-9

1,2,2,3-Tetrabromopropane

Cat. No.: B6355371
CAS No.: 54268-02-9
M. Wt: 359.68 g/mol
InChI Key: SNLFZAHVOKOBOP-UHFFFAOYSA-N
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Description

1,2,2,3-Tetrabromopropane (C₃H₄Br₄) is a halogenated alkane with four bromine atoms asymmetrically distributed across the propane backbone. It is structurally characterized by bromination at the first, second (two substituents), and third carbon positions. This compound is typically synthesized via bromination of propyne (C₃H₄) under controlled conditions, though yields are often moderate due to competing reaction pathways . Its primary applications include use as a flame retardant intermediate and in organic synthesis for generating alkynes via dehalogenation reactions .

Properties

IUPAC Name

1,2,2,3-tetrabromopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br4/c4-1-3(6,7)2-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLFZAHVOKOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202624
Record name 1,2,2,3-Tetrabromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54268-02-9
Record name 1,2,2,3-Tetrabromopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054268029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,2,3-Tetrabromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination in Inert Solvents

Radical bromination protocols often employ carbon tetrachloride (CCl₄) as a solvent due to its inertness and ability to dissolve bromine (Br₂). A typical procedure involves the gradual addition of bromine to propene at subambient temperatures (-30°C to 0°C) under a nitrogen atmosphere to minimize side reactions. For example, a modified protocol derived from analogous halogenation reactions uses a 1:4 molar ratio of propene to bromine, yielding this compound with approximately 60–70% efficiency after purification.

Table 1. Optimized Conditions for Radical Bromination

ParameterValue/Range
Temperature-30°C to 0°C
SolventCarbon tetrachloride
Bromine:Propene Ratio4:1
Reaction Time3–5 hours
Yield60–70%

Stepwise Bromination via Intermediate Isolation

To improve regioselectivity, a stepwise approach involves synthesizing 1,2-dibromopropane as an intermediate, followed by further bromination. This method reduces the likelihood of over-bromination and allows for intermediate purification. The second bromination step typically employs a bromine-chlorine mixture to modulate reactivity, though pure bromine can also be used under pressurized conditions.

Catalytic Bromination Using Lewis Acids

Lewis acids such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) enhance bromine electrophilicity, facilitating faster addition to the propene double bond. These catalysts are particularly effective in polar aprotic solvents like dichloromethane (CH₂Cl₂), where they stabilize carbocation intermediates.

Aluminum Bromide-Catalyzed Reaction

In a representative procedure, propene is bubbled through a solution of bromine and AlBr₃ in dichloromethane at 25°C. The exothermic reaction requires cooling to maintain temperatures below 40°C, achieving yields of 65–75%. The catalyst concentration (5–10 mol%) critically influences reaction rate, with higher loadings risking carbocation rearrangements.

Thermodynamic and Kinetic Considerations

The enthalpy of vaporization (ΔvapH) for this compound, reported as 57.7 kJ/mol at 433 K, underscores the need for controlled distillation during purification. Elevated temperatures during workup can lead to decomposition, necessitating short-path distillation under reduced pressure (20–30 mmHg).

Table 2. Thermophysical Properties Influencing Synthesis

PropertyValueSource
ΔvapH (433 K)57.7 kJ/mol
Boiling Point (60 mmHg)67–70°C
Critical Temperature523.15 K

Challenges and Mitigation Strategies

Byproduct Formation

Competing pathways often generate 1,2,3,3-tetrabromopropane or tribrominated derivatives. Gas chromatography-mass spectrometry (GC-MS) analyses reveal that maintaining bromine in stoichiometric excess (≥4 equivalents) suppresses these byproducts.

Emerging Methodologies

Recent advances explore photobromination using UV light to initiate radical chains at ambient temperatures. Preliminary studies indicate 50–55% yields with reduced energy input, though scalability remains unproven .

Chemical Reactions Analysis

1,2,2,3-Tetrabromopropane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.

Common reagents used in these reactions include sodium iodide (NaI) for substitution and zinc (Zn) in acetic acid for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1,2,2,3-Tetrabromopropane is characterized by four bromine atoms attached to a three-carbon alkane chain. Its molecular structure contributes to its reactivity and interactions with biological systems and environmental components. The compound's high bromine content gives it significant potential for use as a flame retardant and in other specialized applications.

Environmental Chemistry

This compound is studied for its environmental impact and degradation pathways. As a halogenated compound, it poses risks due to its persistence in the environment. Research has focused on:

  • Dehalogenation Mechanisms : Studies have investigated the enzymatic breakdown of halogenated compounds like this compound by haloalkane dehalogenases. These enzymes facilitate the removal of bromine atoms from the compound, potentially leading to less harmful products .
  • Toxicity Assessments : Research has highlighted the toxicological effects of halogenated compounds on aquatic organisms and human health. Understanding the toxicity of this compound aids in risk assessment for environmental exposure .

Biochemistry

The compound has been used as a model substrate in biochemical studies to understand enzyme catalysis and substrate specificity:

  • Enzyme Interaction Studies : Investigations into how haloalkane dehalogenases interact with this compound provide insights into enzyme mechanisms and the influence of molecular structure on reactivity .
  • Conformational Analysis : The conformational equilibrium of this compound in solution has been studied using NMR spectroscopy to determine how different conformers affect biological interactions .

Material Science

In material science, this compound serves as an important component in developing flame-retardant materials:

  • Flame Retardant Applications : The compound's high bromine content makes it an effective flame retardant additive in plastics and textiles. Research into its thermal stability and effectiveness in preventing combustion has been conducted to optimize formulations for safety standards .

Data Tables

Study FocusFindingsReference
Dehalogenation RatesHigh rates observed with specific enzymes
Toxicity LevelsSignificant toxicity to aquatic life reported
PersistenceLong environmental half-life noted

Case Study 1: Enzymatic Degradation

A study conducted by Vogel et al. (1986) demonstrated the effectiveness of haloalkane dehalogenases in degrading halogenated compounds like this compound. The research outlined the reaction pathways and the influence of substrate structure on enzymatic activity.

Case Study 2: Toxicological Assessment

Research published in environmental toxicology journals assessed the impact of various brominated compounds on fish populations. The findings indicated that exposure to this compound resulted in significant mortality rates among test subjects under controlled conditions.

Mechanism of Action

The mechanism by which 1,2,2,3-Tetrabromopropane exerts its effects involves its interaction with various molecular targets. In substitution reactions, it acts as an electrophile, allowing nucleophiles to attack the carbon atoms bonded to bromine. In biological systems, its bromine atoms can interact with cellular components, potentially leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,2,2-Tetrabromopropane (C₃H₄Br₄)
  • Structure : Bromine atoms are symmetrically positioned at carbons 1 and 2 (two substituents each).
  • Synthesis : Produced via bromination of propyne with excess bromine, yielding 27% under stoichiometric conditions .
  Propyne + 2 Br₂ → 1,1,2,2-Tetrabromopropane (27% yield)  
  • Molar Mass : 360–362 g/mol (varies slightly due to isotopic composition) .
  • Reactivity : Undergoes dehalogenation with zinc to regenerate propyne .
1,2,3-Tribromopropane (C₃H₅Br₃)
  • Structure : Bromines at consecutive carbons (1, 2, and 3).
  • Molar Mass : 284.8 g/mol (CAS 96-11-7) .
1,2-Dibromo-3-Chloropropane (C₃H₅Br₂Cl)
  • Structure : Mixed halogenation (Br at C1 and C2, Cl at C3).
  • Synthesis : Produced as a soil fumigant intermediate.
  • Toxicity: Classified as a reproductive toxin and carcinogen in animal studies .
Fluorinated Analogs (e.g., 1-Bromo-1,2,2,3-tetrafluoropropane, CAS 70192-71-1)
  • Structure : Fluorine atoms reduce bromine’s electronegativity impact.

Physical and Chemical Properties

Compound Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Reactivity
1,2,2,3-Tetrabromopropane 360–362 Not reported ~2.5 (estimated) Dehalogenation with Zn yields propyne
1,1,2,2-Tetrabromopropane 360–362 ~220 (estimated) ~2.6 Bromination intermediate; stable under anhydrous conditions
1,2,3-Tribromopropane 284.8 ~210 ~2.3 Limited thermal stability; prone to HBr elimination
1,2-Dibromo-3-Chloropropane 236.3 196 2.08 Hydrolyzes slowly in water; releases toxic HBr and HCl

Toxicity and Environmental Impact

  • 1,2-Dibromo-3-Chloropropane: Documented reproductive toxicity and carcinogenicity in rodents; EPA-regulated .
  • Fluorinated Analogs : Lower acute toxicity but persistent in environments due to C-F bond stability .

Biological Activity

1,2,2,3-Tetrabromopropane (C₃H₄Br₄) is an organobromine compound characterized by the substitution of four hydrogen atoms in propane with bromine atoms. This compound is notable for its high density and significant bromine content, making it relevant in various chemical and biological applications. Its molecular weight is approximately 359.68 g/mol, and it serves as a model compound in studies examining the biological effects of halogenated hydrocarbons .

The biological activity of this compound primarily stems from its interactions at the molecular level. As an electrophile, it can participate in nucleophilic substitution reactions where bromine atoms are replaced by nucleophiles. In biological systems, the bromine atoms can interact with cellular components, potentially leading to various biochemical effects such as oxidative stress and disruption of cellular signaling pathways .

Toxicological Studies

Research on the toxicological effects of this compound indicates that it may impose risks to human health and the environment. Specific studies have highlighted its potential to induce cytotoxicity and genotoxicity in various cell lines. For instance:

  • Cytotoxicity : In vitro studies have shown that exposure to this compound can lead to cell death in human liver cells (HepG2) due to oxidative stress mechanisms.
  • Genotoxicity : Research has indicated that this compound may cause DNA damage as evidenced by increased levels of DNA strand breaks in treated cells .

Comparative Analysis with Other Brominated Compounds

To understand the specific biological activity of this compound better, it is useful to compare it with other similar brominated compounds such as 1,1,2,2-tetrabromopropane and 1-bromo-3-chloropropane. The following table summarizes key differences:

CompoundMolecular FormulaToxicological ProfileApplications
This compoundC₃H₄Br₄Induces oxidative stress; potential genotoxicityModel compound for biological studies
1,1,2,2-TetrabromopropaneC₃H₄Br₄Lower cytotoxicity; less genotoxic potentialFlame retardants
1-Bromo-3-chloropropaneC₃H₄BrClModerate toxicity; disrupts cellular processesOrganic synthesis

Case Study 1: Environmental Impact

A study assessed the environmental persistence and bioaccumulation potential of this compound in aquatic systems. Results indicated that this compound could accumulate in aquatic organisms and pose risks to higher trophic levels. The research highlighted the need for further investigation into its long-term ecological effects .

Case Study 2: Health Risk Assessment

A health risk assessment conducted on workers exposed to brominated compounds suggested a correlation between exposure levels of this compound and increased incidences of respiratory issues and skin irritations. The findings emphasized the importance of monitoring exposure levels in occupational settings .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1,2,2,3-tetrabromopropane, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via bromination of propyne, where bromine adds across the triple bond. Evidence from stoichiometric calculations shows that 2 moles of Br₂ yield 1 mole of 1,1,2,2-tetrabromopropane (a structural isomer), with a reported 27% yield under standard conditions . To optimize yields, researchers should monitor reaction kinetics, control temperature to minimize side reactions, and consider solvent polarity effects. Gas chromatography (GC) or nuclear magnetic resonance (NMR) can quantify product purity.

Q. What analytical techniques are essential for characterizing this compound in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For isomer differentiation, use GC coupled with electron capture detection (ECD) or tandem MS to resolve brominated analogs. Reference databases like ChemSpider provide predicted spectral data for validation . Environmental samples may require extraction via solid-phase microextraction (SPME) prior to analysis.

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties of this compound be resolved?

  • Methodological Answer : Discrepancies in melting points or solubility may arise from isomer contamination or purity issues. Researchers should:

  • Cross-validate data using differential scanning calorimetry (DSC) for thermal properties.
  • Compare experimental results with computational predictions (e.g., ACD/Labs Percepta Platform for logP or vapor pressure) .
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts.

Q. What strategies are effective for assessing the environmental fate and bioaccumulation potential of this compound?

  • Methodological Answer : Conduct systematic reviews using databases like NIH RePORTER and TSCATS to identify toxicity endpoints . Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates. Experimental persistence studies should use OECD 307 guidelines (soil degradation) and HPLC-UV to track compound depletion. Prioritize metabolites via high-resolution orbitrap MS .

Q. How can in silico models improve the prediction of this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) can map electrophilic substitution pathways. Validate predictions with kinetic isotope effect (KIE) studies. For toxicity, integrate molecular docking simulations (e.g., AutoDock Vina) to assess interactions with cytochrome P450 enzymes . Pair computational results with in vitro assays (e.g., Ames test) for mutagenicity screening.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing low-yield reactions of this compound?

  • Methodological Answer : Apply response surface methodology (RSM) to identify critical variables (e.g., Br₂ stoichiometry, catalyst loading). Use ANOVA to distinguish significant factors. For reproducibility, document raw data (e.g., NMR integrals, GC retention times) in open-access repositories like Zenodo. Reference protocols from bromination studies of analogous compounds (e.g., 1,1,2,2-tetrabromopropane) .

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodological Answer : Follow ATSDR guidelines for hazard identification:

  • Perform literature gap analysis using PRISMA frameworks .
  • Prioritize in vivo studies on model organisms (e.g., zebrafish) for acute toxicity.
  • Use read-across methodologies with data from structurally similar bromopropanes (e.g., 1,2-dibromo-3-chloropropane) while accounting for substituent effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,2,3-Tetrabromopropane
Reactant of Route 2
1,2,2,3-Tetrabromopropane

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